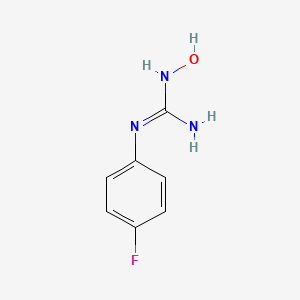

Guanidine,N-(4-fluorophenyl)-N'-hydroxy-

Description

BenchChem offers high-quality Guanidine,N-(4-fluorophenyl)-N'-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine,N-(4-fluorophenyl)-N'-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

401510-51-8 |

|---|---|

Molecular Formula |

C7H8FN3O |

Molecular Weight |

169.16 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-1-hydroxyguanidine |

InChI |

InChI=1S/C7H8FN3O/c8-5-1-3-6(4-2-5)10-7(9)11-12/h1-4,12H,(H3,9,10,11) |

InChI Key |

IVFJUPFFVGHRSI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=C(N)NO)F |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)NO)F |

Origin of Product |

United States |

Significance of Guanidine Derivatives As Bioactive Scaffolds in Research

Guanidine (B92328), a nitrogen-rich organic compound, and its derivatives are recognized as privileged scaffolds in medicinal chemistry and drug design. wsu.edu The guanidinium (B1211019) group, which is protonated at physiological pH, can engage in significant hydrogen-bonding interactions with biological targets such as enzymes and receptors. nih.gov This has led to the development of numerous guanidine-containing drugs with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. wsu.edunih.gov The versatility of the guanidine scaffold allows for extensive chemical modifications, enabling researchers to fine-tune the electronic and steric properties of the molecule to enhance its biological activity and selectivity. nih.gov

Overview of N Hydroxyguanidine Functionality in Chemical Biology

The N-hydroxyguanidine moiety is a key structural feature that imparts significant biological activity, largely due to its role as a mimic of N-hydroxy-L-arginine, an intermediate in the biosynthesis of nitric oxide (NO). wsu.edu Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of NO, a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. wikipedia.org N-hydroxyguanidine derivatives can act as substrates for NOS, effectively "short-circuiting" the typical enzymatic pathway to produce NO. wsu.edu This has made them valuable tools for studying the mechanisms of NOS and for developing potential therapeutic agents that can modulate NO levels in the body. nih.gov The oxidation of N-hydroxyguanidines by NOS can lead to the formation of NO and the corresponding urea (B33335) derivative. wsu.edu

Scope of Academic Inquiry for Guanidine, N 4 Fluorophenyl N Hydroxy

General Synthetic Routes for N-Aryl N'-Hydroxyguanidines

The construction of the N-aryl N'-hydroxyguanidine scaffold involves two key synthetic challenges: the formation of the guanidine core and the incorporation of the N'-hydroxyl group.

The formation of the guanidine moiety is a cornerstone of many synthetic endeavors in medicinal and organic chemistry. ineosopen.org The primary methods for constructing the C-N bonds in guanidines involve the guanylation of amines or the use of carbodiimides. acs.org

Metal-catalyzed reactions represent a significant route, offering efficiency and control. acs.org Lanthanide amides and other metal complexes can catalyze the addition of amine N-H bonds across the C=N double bond of carbodiimides, a process known as hydroamination. acs.org This method is atom-economical and provides a direct pathway to substituted guanidines. acs.org Palladium-catalyzed carboamination reactions have also been developed to create cyclic guanidines, demonstrating the versatility of metal catalysts in forming both C-N and C-C bonds in a single transformation. nih.govorganic-chemistry.org

Alternative strategies move away from metal catalysts. Scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines with cyanamide in aqueous solutions, which is particularly useful for water-soluble substrates. organic-chemistry.org The reaction of amines with pre-activated guanylation reagents is a long-standing and reliable method. organic-chemistry.org A one-pot procedure involving the reaction of primary amines can yield protected NG-hydroxyguanidines using readily available materials. organic-chemistry.org

A summary of common C-N bond formation strategies is presented below.

Table 1: Strategies for Carbon-Nitrogen Bond Formation in Guanidine Synthesis| Strategy | Reagents | Catalyst/Conditions | Description |

|---|---|---|---|

| Catalytic Guanylation of Amines | Amine, Carbodiimide (B86325) | Metal complexes (e.g., Lanthanides) acs.org | Catalytic addition of an amine N-H bond across the C=N double bond of a carbodiimide. acs.org |

| Guanylation with Cyanamide | Amine, Cyanamide | Scandium(III) triflate, Water organic-chemistry.org | Efficient guanylation of amines under mild, aqueous conditions. organic-chemistry.org |

| Palladium-Catalyzed Carboamination | N-allyl guanidines, Aryl/Alkenyl halides | Palladium catalyst organic-chemistry.org | Provides access to substituted 5-membered cyclic guanidines. organic-chemistry.org |

| Use of Guanylating Reagents | Amine, Guanylating Agent (e.g., DMNPC*) | N/A | Reaction of an amine with a reagent that transfers a guanidinyl group. organic-chemistry.org |

*DMNPC: 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine

Incorporating the N'-hydroxyl group is a critical step in the synthesis of N-aryl N'-hydroxyguanidines. This can be achieved through several routes. One common method involves the reaction of a suitable precursor, such as an aryl cyanamide, with hydroxylamine.

Another approach is the selective reduction of a nitro group. For instance, the synthesis of cyclic hydroxamic acids can be achieved through the selective reduction of substituted 2-nitrophenylalanine substrates. nih.gov Similarly, N-aryl hydroxylamines can be synthesized with high selectivity by the catalytic hydrogenation of nitroaromatics using supported platinum catalysts. rsc.org These N-aryl hydroxylamines can then serve as key intermediates that are subsequently guanidinylated to yield the final N-aryl N'-hydroxyguanidine product.

The synthesis of N-hydroxyl derivatives of existing guanidine-containing drugs has also been reported, demonstrating that the hydroxyl group can be introduced to a pre-formed guanidine scaffold, though this is often more challenging. nih.gov A one-pot procedure using protected forms of hydroxylamine is often preferred to control reactivity and improve yields. organic-chemistry.org

Specific Synthesis of Guanidine, N-(4-fluorophenyl)-N'-hydroxy- and Analogs

The synthesis of Guanidine, N-(4-fluorophenyl)-N'-hydroxy-, and its derivatives leverages the general principles outlined above, tailored to the specific reactivity of the fluorophenyl moiety.

A representative synthetic pathway is as follows:

Formation of the Aryl Cyanamide: The synthesis typically begins with the reaction of 4-fluoroaniline with a cyanogen (B1215507) halide, such as cyanogen bromide, in the presence of a base to form N-(4-fluorophenyl)cyanamide.

Reaction with Hydroxylamine: The intermediate, N-(4-fluorophenyl)cyanamide, is then reacted with hydroxylamine (or its hydrochloride salt with a base) to form the target compound, Guanidine, N-(4-fluorophenyl)-N'-hydroxy-. This step involves the nucleophilic addition of hydroxylamine to the nitrile carbon of the cyanamide.

Purification: The final product is isolated and purified using standard techniques like recrystallization or column chromatography.

This approach allows for the synthesis of various analogs by simply changing the starting substituted aniline (B41778).

The design of precursors is critical for the efficient synthesis of the target molecule. The primary precursors are the substituted aniline and the guanylating agent. researchgate.net

Table 2: Key Precursors for the Synthesis of Guanidine, N-(4-fluorophenyl)-N'-hydroxy-

| Precursor | Role |

|---|---|

| 4-Fluoroaniline | Provides the N-(4-fluorophenyl) moiety. |

| Cyanogen Halide (e.g., CNBr) | Source of the cyano group for the cyanamide intermediate. |

| Hydroxylamine (NH₂OH) | Provides the N'-hydroxyamino group for the final guanidine structure. |

Intermediate derivatization can be employed to facilitate the reaction or improve yields. For example, protecting groups may be used on the hydroxylamine to prevent side reactions. In the synthesis of related cyclic guanidines, N-cyano or N-arylsulfonyl groups have been used as cleavable protecting groups to control reactivity during palladium-catalyzed carboamination reactions. nih.gov Such strategies could be adapted for the synthesis of acyclic N-aryl N'-hydroxyguanidines to manage the multiple reactive N-H sites within the guanidine core during synthesis.

Derivatization Strategies for Research Applications

Derivatization of a lead compound like Guanidine, N-(4-fluorophenyl)-N'-hydroxy- is a common strategy in drug discovery and chemical biology to probe biological function, improve properties, or create analytical tools. nih.gov The goal is often to alter physicochemical properties like lipophilicity, electronic character, and steric profile to enhance activity or selectivity. nih.gov

For instance, new series of hydroxyguanidine derivatives have been synthesized to modify the lipophilic/hydrophilic balance of the parent compound, leading to enhanced biological activity. nih.gov This can be achieved by introducing various aromatic or heterocyclic aldehydes to form Schiff base derivatives. nih.gov

Another key application of derivatization is to improve analytical detection. Hydrophobic derivatization, for example by reacting the compound with a hydrophobic hydrazide reagent, can significantly increase the ion abundance in electrospray ionization mass spectrometry (ESI-MS), facilitating the detection of low-abundance species. nih.gov This involves creating a more surface-active molecule that is more readily ionized. Chemical derivatization can also improve chemical stability and analytical selectivity for quantification in biological matrices. nih.gov

Chemical Modifications for Enhanced Analytical Characterization in Research

While specific literature detailing the analytical modification of N-(4-fluorophenyl)-N'-hydroxyguanidine is sparse, general principles of chemical derivatization can be applied to enhance its characterization. The N-hydroxyguanidine moiety contains several reactive sites—the hydroxyl group and multiple nitrogen atoms—that are amenable to chemical modification. drugbank.com These sites can be targeted to attach reporter groups or to alter physicochemical properties for improved analytical detection.

For instance, the hydroxyl group can be esterified or etherified. Such modifications are analogous to the "prodrug" strategies used for other nucleoside or phosphate-bearing molecules, where masking a polar group can improve membrane permeability or serve as a handle for attaching other functional units. nih.gov One could envision acetylating the hydroxyl group to create a derivative with altered polarity, potentially improving its solubility in different solvents for chromatographic analysis or its behavior in biological assays.

Furthermore, the guanidine nitrogens, particularly the unsubstituted nitrogen, could be targets for derivatization. Reactions with aldehydes or ketones could form new C-N bonds, introducing tags for fluorescence or mass spectrometry-based detection. The 4-fluorophenyl ring itself offers a site for further electrophilic aromatic substitution, although the fluorine atom is deactivating, directing incoming electrophiles to the ortho position.

Synthesis of Labeled Analogs for Mechanistic Probing

The synthesis of isotopically labeled analogs is crucial for mechanistic studies, particularly in pharmacology and biochemistry for tracing the metabolic fate of a compound. For N-(4-fluorophenyl)-N'-hydroxyguanidine, the introduction of a positron-emitting isotope like Fluorine-18 (B77423) (¹⁸F) is a highly relevant strategy, drawing parallels from the synthesis of other ¹⁸F-labeled guanidine compounds used in Positron Emission Tomography (PET). nih.govscispace.com

The synthesis of related ¹⁸F-labeled benzylguanidine analogs, such as meta-[¹⁸F]fluorobenzylguanidine ([¹⁸F]MFBG), provides a well-documented template. researchgate.net This process typically involves a multi-step sequence:

Radiolabeling : An aromatic precursor, often a trimethylammonium or nitro-substituted benzonitrile, is subjected to nucleophilic aromatic substitution with [¹⁸F]fluoride. The efficiency of this step is highly dependent on the position of the leaving group on the aromatic ring. scispace.com

Reduction : The resulting [¹⁸F]fluorobenzonitrile is reduced to the corresponding [¹⁸F]fluorobenzylamine, commonly using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). scispace.com

Guanylation : The final step involves the reaction of the [¹⁸F]fluorobenzylamine with a guanylating agent, such as 1H-pyrazole-1-carboximidamide, to construct the guanidine moiety. researchgate.net

This approach yields the desired radiolabeled product, which can then be purified for in vivo or in vitro studies. The specific activity and radiochemical yield are critical parameters for the success of these syntheses.

Reaction Mechanisms and Reactivity of the Guanidine Moiety

The guanidine group is the defining functional group of N-(4-fluorophenyl)-N'-hydroxyguanidine, bestowing upon it a unique combination of basicity and nucleophilicity that governs its reactivity.

Mechanistic Considerations in Guanidine-Catalyzed Reactions

Guanidines are recognized as some of the strongest organic, non-ionic bases. This high basicity stems from the exceptional resonance stabilization of their conjugate acids, the guanidinium (B1211019) ions. Upon protonation, the positive charge is delocalized over the central carbon and all three nitrogen atoms.

In catalysis, neutral guanidines can function as potent Brønsted bases to deprotonate a wide range of acidic protons, or they can act as nucleophilic catalysts. rsc.org As a nucleophile, the guanidine can add to an electrophilic center, forming a reactive intermediate that facilitates a subsequent transformation. rsc.org

Conversely, the protonated guanidinium ion is an effective hydrogen-bond donor. It can act as a bifunctional catalyst by simultaneously activating both a nucleophile and an electrophile through a network of hydrogen bonds. This dual activation is a key mechanistic feature in many guanidinium-catalyzed reactions, lowering the energy of the transition state and accelerating the reaction rate. rsc.org

Guanidine as Nucleophile and Electrophile in Synthetic Transformations

The guanidine moiety exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, an electrophile.

Nucleophilicity : The nitrogen atoms of the guanidine group are inherently nucleophilic due to their lone pairs of electrons. This makes them reactive towards electron-deficient species. A common reaction showcasing this is the aza-Michael addition, where the guanidine adds to an activated alkene, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov However, this high nucleophilicity can sometimes be an obstacle in syntheses where other reaction pathways, like cycloadditions, are desired. nih.gov The nucleophilicity can be effectively "masked" by protonating the guanidine to form the much less nucleophilic guanidinium salt, thereby redirecting the reaction toward an alternative pathway. nih.gov

Electrophilicity : The central carbon atom of the guanidine group is bonded to three nitrogen atoms, making it electron-deficient and thus electrophilic. This electrophilicity is enhanced when the nitrogen atoms are substituted with electron-withdrawing groups or when the guanidine is part of a larger activated system. This allows the guanidine carbon to be attacked by strong nucleophiles, a principle utilized in the synthesis of various heterocyclic systems. The synthesis of guanidines often proceeds via the attack of an amine (a nucleophile) on an activated carbodiimide or a similar C-electrophilic precursor. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| Guanidine, N-(4-fluorophenyl)-N'-hydroxy- | - |

| meta-[¹⁸F]fluorobenzylguanidine | [¹⁸F]MFBG |

| para-[¹⁸F]fluorobenzylguanidine | [¹⁸F]PFBG |

| N-(Chlorophenyl)-N'-hydroxyguanidine | - |

| N-hydroxyguanidine | - |

| Lithium aluminum hydride | LiAlH₄ |

| 1H-pyrazole-1-carboximidamide | - |

Theoretical and Computational Investigations of Molecular Structure

Computational chemistry provides powerful tools for investigating the intricacies of molecular structures and energy landscapes.

Density Functional Theory (DFT) has become a important method for studying the electronic structure and geometry of guanidine-containing molecules. rsc.orgresearchgate.net DFT calculations allow for the prediction of various molecular properties, including optimized geometries, bond lengths, bond angles, and electronic charge distributions. researchgate.net For N,N'-bis-aryl-N''-acylguanidines, DFT studies, in conjunction with Natural Bond Analysis (NBO), have been instrumental in understanding isomerism and the influence of intramolecular hydrogen bonds on structural preferences. rsc.org These computational approaches can also predict spectroscopic parameters, such as NMR chemical shifts, which aids in the interpretation of experimental data. rsc.org

In the context of Guanidine, N-(4-fluorophenyl)-N'-hydroxy-, DFT calculations would be employed to determine the most stable tautomeric and conformational forms. The presence of the electron-withdrawing 4-fluorophenyl group and the N'-hydroxy substituent introduces specific electronic effects that influence the geometry and reactivity of the guanidine core. DFT studies can quantify these effects by calculating parameters like molecular electrostatic potential (MEP) and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. dntb.gov.ua For instance, studies on similar compounds have used DFT to analyze intermolecular electronic interactions and their stabilization energies. researchgate.net

The guanidine group can exhibit complex isomerism due to tautomerism and E/Z isomerism around the C=N double bond, as well as conformational isomerism arising from rotation around single bonds. rsc.org A study of N,N'-bis-aryl-N''-acylguanidines revealed that the structural preferences are heavily influenced by intramolecular hydrogen bonding. rsc.org

For Guanidine, N-(4-fluorophenyl)-N'-hydroxy-, a conformational analysis would explore the rotational barriers around the C-N bonds and the potential for intramolecular hydrogen bonding between the N'-hydroxy group and the guanidine nitrogens. The 4-fluorophenyl group can also adopt different orientations relative to the guanidine plane. Computational methods, such as DFT, can be used to map the potential energy surface, identifying the various stable conformers and the transition states that connect them. This analysis provides insight into the molecule's flexibility and the relative populations of different conformations at a given temperature. A study on brominated guanidines highlighted how substituent changes can dramatically alter the preferred conformation, shifting the equilibrium between Z and E isomers. preprints.org

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the experimental verification of the structural features predicted by computational models.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. mdpi.combioorganica.org.ua In the case of guanidine derivatives, NMR is particularly useful for identifying different isomers and tautomers. rsc.org Low-temperature NMR studies have been successfully used to resolve broad signals that result from the complex isomerism in N,N'-bis-aryl-N''-acylguanidines. rsc.org

For Guanidine, N-(4-fluorophenyl)-N'-hydroxy-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-fluorophenyl group, as well as signals for the protons on the guanidine and hydroxy groups. The coupling patterns of the aromatic protons can confirm the substitution pattern on the phenyl ring. The ¹³C NMR spectrum would show characteristic signals for the carbon atoms in the fluorophenyl ring, with the carbon attached to the fluorine atom exhibiting a large coupling constant. mdpi.com The chemical shift of the guanidinyl carbon is also a key indicator of the electronic environment of the guanidine core. mdpi.com Two-dimensional NMR techniques, such as HMBC, can be used to establish long-range correlations and confirm the connectivity of the molecule. preprints.org

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Guanidine Derivative (Note: This data is for a representative compound and not Guanidine, N-(4-fluorophenyl)-N'-hydroxy- itself)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.15 - 7.31 | 115.0 - 130.0 |

| Guanidine NH | 5.10 - 12.34 | - |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. preprints.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For guanidine derivatives, fragmentation often occurs at the C-N bonds, yielding characteristic fragment ions that can help to confirm the structure of the molecule.

In the analysis of Guanidine, N-(4-fluorophenyl)-N'-hydroxy-, electrospray ionization (ESI) mass spectrometry would likely be used. The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The observed mass-to-charge ratio of this ion would be used to confirm the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation and further confirm the connectivity of the atoms within the molecule. preprints.org

Table 2: Expected Mass Spectrometry Data for Guanidine, N-(4-fluorophenyl)-N'-hydroxy-

| Ion | Expected m/z |

|---|---|

| [M+H]⁺ | Calculated based on molecular formula C₇H₈FN₃O |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govmdpi.com The IR spectrum provides a characteristic fingerprint of a compound, with specific peaks corresponding to the vibrational modes of different bonds. nih.gov

For Guanidine, N-(4-fluorophenyl)-N'-hydroxy-, the IR spectrum would exhibit several key absorption bands. The N-H stretching vibrations of the guanidine group are typically observed in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the guanidine core gives rise to a strong absorption band around 1640 cm⁻¹. materialsciencejournal.org The O-H stretch of the hydroxy group would appear as a broad band, likely in the 3200-3600 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group would also be present, typically in the 1000-1400 cm⁻¹ range. The presence and position of these bands can confirm the presence of the key functional groups in the molecule. mdpi.commaterialsciencejournal.org

Table 3: Typical IR Absorption Frequencies for Functional Groups in Guanidine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Guanidine) | Stretch | 3300 - 3500 |

| C=N (Guanidine) | Stretch | ~1640 |

| O-H (Hydroxy) | Stretch | 3200 - 3600 (broad) |

Table of Compounds Mentioned

| Compound Name |

|---|

| Guanidine, N-(4-fluorophenyl)-N'-hydroxy- |

| N,N'-bis-aryl-N''-acylguanidines |

Quantum Chemical Descriptors and Structure-Property Relationships

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and kinetic stability of a compound. aimspress.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aimspress.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.comnih.gov

In studies of related aromatic guanidine derivatives, the HOMO is often observed to be delocalized across the guanidine moiety and the adjacent phenyl ring. researchgate.net The LUMO, conversely, is typically distributed over the π-system of the aromatic ring. researchgate.net The introduction of substituents on the phenyl ring, such as the fluorine atom in the case of Guanidine, N-(4-fluorophenyl)-N'-hydroxy-, can significantly influence the energies of these orbitals and, consequently, the reactivity of the molecule. For instance, electron-withdrawing groups can lower both HOMO and LUMO energies.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Chemical hardness is a measure of the molecule's resistance to change in its electron distribution, with a larger HOMO-LUMO gap corresponding to greater hardness. niscpr.res.in The electrophilicity index quantifies the ability of a molecule to accept electrons. nih.gov These descriptors are crucial for developing structure-property relationships, which can correlate the electronic characteristics of a molecule with its biological activity or other properties. nih.gov

Table 1: Representative Global Reactivity Descriptors for Aryl-Hydroxyguanidine Analogs (Note: These are example values based on literature for similar compounds and not specific to Guanidine, N-(4-fluorophenyl)-N'-hydroxy-)

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -5.5 |

| LUMO Energy | ELUMO | - | -1.5 to -0.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.5 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.5 to 4.0 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.0 to 2.75 |

Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule, providing insight into the distribution of electron density. niscpr.res.in This analysis helps in identifying the electrophilic and nucleophilic sites within the molecule. In N-aryl-N'-hydroxyguanidine derivatives, the nitrogen and oxygen atoms of the hydroxyguanidine group are typically found to have negative Mulliken charges, indicating they are electron-rich and can act as donor atoms. niscpr.res.in Conversely, many of the hydrogen and carbon atoms carry positive charges. The distribution of these charges is influenced by substituent effects on the aryl ring. The calculated atomic charges are instrumental in understanding intermolecular interactions, such as hydrogen bonding, which play a crucial role in the conformational preferences and biological activity of these compounds. rsc.org

Table 2: Illustrative Mulliken Atomic Charges for a Substituted Phenyl-Hydroxyguanidine Fragment (Note: These values are for illustrative purposes and represent typical charge distributions found in related structures.)

| Atom | Example Mulliken Charge (e) |

|---|---|

| O (of -OH) | -0.6 to -0.5 |

| N (of -NH) | -0.8 to -0.7 |

| C (of C=N) | +0.5 to +0.6 |

| N (of C=N) | -0.7 to -0.6 |

| C (aromatic, F-substituted) | +0.2 to +0.3 |

Mechanistic Insights into Biological Interactions Preclinical Research

Role as Nitric Oxide (NO) Donors and Modulators of Nitric Oxide Synthases (NOS)

N-aryl N'-hydroxyguanidines have emerged as a significant class of exogenous compounds capable of generating nitric oxide (NO) through the catalytic action of nitric oxide synthases (NOS). This activity positions them as potential modulators of the nitric oxide pathway, a critical signaling system in various physiological processes.

Preclinical studies have demonstrated that N-aryl N'-hydroxyguanidines can be oxidized by all three major NOS isoforms: neuronal NOS (nNOS or NOS I), inducible NOS (iNOS or NOS II), and endothelial NOS (eNOS or NOS III), leading to the release of NO. The reaction is analogous to the oxidation of the endogenous NOS substrate, Nω-hydroxy-L-arginine (NOHA). nih.govnih.gov The oxidation of these exogenous substrates by NOS is dependent on the presence of cofactors such as NADPH and tetrahydrobiopterin (B1682763) (BH4). nih.gov

The efficiency of NOS-catalyzed oxidation of N-aryl N'-hydroxyguanidines can be quantified by their kinetic parameters, k_cat (turnover number) and K_m (Michaelis constant). For the closely related compound, N-(4-chlorophenyl)-N'-hydroxyguanidine, studies with inducible nitric oxide synthase (NOS II) have determined a K_m value of 500 µM. nih.gov While this indicates a lower binding affinity compared to the endogenous substrate NOHA (K_m ≈ 15 µM), the maximal velocity (V_max) of NO formation is only about four times lower than that observed with NOHA. nih.gov This suggests that while a higher concentration of the exogenous substrate is required to saturate the enzyme, it can still generate NO at a significant rate.

Specific k_cat and K_m values for N-(4-fluorophenyl)-N'-hydroxy-guanidine across the three NOS isoforms have not been reported in the available literature. However, based on the data for the chloro-analog, it is reasonable to infer that the fluoro-derivative would also exhibit substrate activity with NOS II.

Table 1: Comparative Kinetic Parameters for NOS II Substrates

| Compound | K_m (µM) | Relative V_max (vs. NOHA) |

| Nω-hydroxy-L-arginine (NOHA) | ~15 | 1 |

| N-(4-chlorophenyl)-N'-hydroxyguanidine | 500 | ~0.25 |

| N-(4-fluorophenyl)-N'-hydroxy-guanidine | Data not available | Data not available |

This is an interactive table. The data for N-(4-chlorophenyl)-N'-hydroxyguanidine is provided for comparative purposes.

The primary endogenous substrate for nitric oxide synthase is L-arginine, which is first oxidized to Nω-hydroxy-L-arginine (NOHA). NOHA is then further oxidized to produce NO and L-citrulline. nih.gov N-(4-fluorophenyl)-N'-hydroxy-guanidine and its analogs act as NOHA mimics, directly entering the second step of the NOS catalytic cycle.

A key difference between N-aryl N'-hydroxyguanidines and NOHA is their binding affinity for the NOS active site. As noted, the K_m for N-(4-chlorophenyl)-N'-hydroxyguanidine is significantly higher than for NOHA, indicating weaker binding. nih.gov This is likely due to the absence of the α-amino acid moiety, which is crucial for high-affinity binding to the NOS active site. However, the ability of these simpler, non-amino acid compounds to effectively produce NO after being oxidized by NOS demonstrates that the core N'-hydroxyguanidine functional group is the key requirement for substrate activity. nih.govnih.gov

Furthermore, substrate specificity varies among the NOS isoforms. Inducible NOS (NOS II) generally appears to be a more effective catalyst for the oxidation of exogenous N-hydroxyguanidines compared to NOS I and NOS III. nih.gov Some N-aryl N'-hydroxyguanidines have been found to be selective substrates for NOS II. nih.gov This isoform-selectivity could be significant for potential therapeutic applications, allowing for targeted NO delivery to tissues where iNOS is upregulated, such as in inflammatory conditions.

Applications As Research Probes and Chemical Tools

Utilization as Chemical Probes for Target Identification

Chemical probes are essential small-molecule tools for studying protein function directly in native biological systems. The design of such probes often incorporates a recognition element, a reactive group, and a reporter tag. The guanidine (B92328) scaffold is an attractive recognition element due to its ability to mimic the side chain of arginine and interact with biological macromolecules. wikipedia.org

Affinity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active-site-directed chemical probes to assess the functional state of enzymes in complex biological samples. nih.gov While specific ABPP probes based on the N-(4-fluorophenyl)-N'-hydroxy-guanidine structure have not been extensively documented, the guanidine core is a promising scaffold for designing such tools. The guanidinium (B1211019) group's capacity to engage in stable hydrogen bonding interactions can be exploited to target specific enzyme families, such as proteases or kinases. mdpi.comnih.gov

An affinity-based probe built on this scaffold would typically involve tethering a photoreactive group or a latent electrophile to the guanidine core. This modification would allow for covalent labeling of target proteins upon binding, facilitating their subsequent enrichment and identification by mass spectrometry. The inherent properties of the guanidine group could guide the probe to specific binding pockets, enabling the profiling of protein classes that recognize this motif. nih.gov

Radiolabeled guanidine derivatives are utilized in nuclear medicine as diagnostic imaging agents. nih.gov Positron Emission Tomography (PET) is a non-invasive imaging technique that employs radiotracers, which are molecules labeled with a positron-emitting radionuclide like fluorine-18 (B77423) or carbon-11, to visualize and quantify biological processes in vivo. rse.org.uknih.govresearchgate.netiaea.org The development of novel PET radiotracers is crucial for early disease detection and for understanding the distribution of drug targets. mdpi.com

The guanidine scaffold has proven to be effective for creating radiotracers for various applications, particularly in cardiology and oncology. The structural similarity of certain guanidine compounds to norepinephrine (B1679862) allows them to be used for imaging the sympathetic nervous system. nih.gov For instance, a method for the automated radiosynthesis of [11C]guanidines was developed to produce tracers for cardiac PET imaging. nih.gov One such tracer, [11C]3F-PHPOG, demonstrated good cardiac uptake in preclinical models. nih.gov Similarly, [11C]-p-Hydroxyphenethylguanidine has shown promise for imaging adrenergic tumors and the cardiac sympathetic nervous system. nih.gov The presence of a fluorine atom in Guanidine, N-(4-fluorophenyl)-N'-hydroxy- makes it a candidate for labeling with fluorine-18, one of the most commonly used radionuclides for PET imaging due to its favorable half-life of approximately 110 minutes. rse.org.uk

Table 1: Examples of Guanidine-Based Radiotracers for Preclinical Imaging

| Radiotracer | Radionuclide | Target/Application | Key Findings | Reference(s) |

| [11C]3F-PHPOG | Carbon-11 | Cardiac Sympathetic Nerve Density | Demonstrated good cardiac uptake and retention in preclinical rabbit models. | nih.gov |

| [11C]-p-Hydroxyphenethylguanidine | Carbon-11 | Adrenergic Tumors / Cardiac SNS | Exhibited high uptake in adrenergic tumors and cardiac tissue with low background signal. | nih.gov |

| meta-iodobenzylguanidine (MIBG) | Iodine-131/123 | Neuroendocrine Tumors / Cardiac Imaging | Established clinical radiopharmaceutical for diagnosis and therapy. | nih.gov |

Role in Preclinical Drug Discovery Research

The guanidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities. nih.govnih.govsci-hub.sersc.orgresearchgate.net Its ability to exist in a protonated state at physiological pH allows it to participate in crucial intermolecular interactions with biological targets. wikipedia.org

A lead compound is a chemical starting point for the development of new drugs. Guanidine, N-(4-fluorophenyl)-N'-hydroxy- possesses several features that make it an attractive lead scaffold. The N-hydroxyguanidine functional group itself has been associated with anticancer and antiviral activities. nih.govdrugbank.com Furthermore, N-hydroxyguanidine derivatives have been explored as potential nitric oxide (NO) donors, which could be relevant for cardiovascular or immunological applications. nih.gov

The presence of a 4-fluorophenyl group can enhance metabolic stability and improve membrane permeability, properties that are often sought during lead optimization. The combination of the biologically active N-hydroxyguanidine core with the fluorinated phenyl ring provides a unique chemical space for exploration in drug discovery programs targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govnih.govjocpr.com

Once a lead compound is identified, medicinal chemists synthesize a series of analogs to improve its pharmacological profile, including potency (the amount of drug needed to produce an effect) and selectivity (the drug's ability to target a specific receptor or enzyme). The Guanidine, N-(4-fluorophenyl)-N'-hydroxy- scaffold offers multiple points for chemical modification to achieve these goals.

Research has demonstrated that systematic structural modifications of guanidine-containing molecules can lead to significant improvements in biological activity. For example, in a study of N-hydroxyguanidine derivatives, the synthesis of new analogs resulted in compounds with up to 100-fold greater antiviral activity compared to the parent compound. nih.gov Modifications can involve altering the substituents on the phenyl ring, changing the substitution pattern on the guanidine nitrogens, or replacing the phenyl ring with other aromatic or heterocyclic systems. nih.govnih.gov These changes can fine-tune the electronic and steric properties of the molecule, leading to optimized interactions with the target protein and reduced off-target effects. nih.gov

Table 2: Illustrative Analog Design Strategies for Guanidine Scaffolds

| Parent Scaffold | Modification Strategy | Desired Outcome | Example Finding | Reference(s) |

| Hydroxyguanidine | Addition of aromatic/heterocyclic aldehydes to form R=NNHC(=NH)NHOH | Enhance lipophilicity and alter electronic/steric properties | Resulting analogs were ~10-fold more active against L1210 cells and up to 100-fold more active as antiviral agents. | nih.gov |

| Guanidine Core | Introduction of fluorine atoms into a phosphonium (B103445) analog | Improve cancer cell selectivity | Fluorinated analogs demonstrated improved selective uptake in cancer cells. | nih.gov |

| Guanidine Derivatives | Synthesis of oligomers from a monomeric guanidine compound | Investigate structure-activity relationship for antibacterial activity | Dimeric and trimeric oligomers showed enhanced antibacterial profiles compared to the monomer. | researchgate.net |

| Guanidine-containing drugs | Synthesis of N-hydroxyl derivatives | Investigate enzymatic nitric oxide (NO) release | N-hydroxyl derivatives exhibited NO-releasing ability, unlike the parent guanidine drugs. | nih.gov |

Investigative Tools for Biological Pathway Elucidation

Understanding complex biological pathways is fundamental to deciphering disease mechanisms and identifying new therapeutic targets. Chemical tools that can selectively modulate or report on specific pathway components are invaluable in this endeavor. nih.gov Guanidine-based compounds, including N-hydroxyguanidines, can serve as such tools.

Given their activity as enzyme inhibitors, guanidine derivatives can be used to probe the function of specific enzymes within a signaling cascade. nih.gov For example, compounds that inhibit nitric oxide synthase (NOS) can help elucidate the role of NO signaling in various physiological and pathological processes. nih.govnih.gov An N-hydroxyguanidine derivative like Guanidine, N-(4-fluorophenyl)-N'-hydroxy- could potentially be developed into a selective modulator of a particular enzyme or receptor, allowing researchers to study the downstream consequences of that modulation. By observing the cellular or physiological changes induced by the compound, investigators can piece together the components and connections of a biological pathway.

Impact on Cellular Processes and Signaling Pathways in Research Models

A thorough search of available scientific literature and research databases did not yield any studies concerning the effects of Guanidine, N-(4-fluorophenyl)-N'-hydroxy- on cellular processes or signaling pathways in any research model. Consequently, there is no data to report on how this compound may influence cell behavior, communication, or internal molecular cascades.

Studies on Antibacterial Mechanisms and Biofilm Disruption

Similarly, there is a lack of published research on the antibacterial properties of Guanidine, N-(4-fluorophenyl)-N'-hydroxy-. No studies were found that investigated its potential to inhibit bacterial growth, eradicate infections, or disrupt the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics. The specific mechanisms by which this compound might exert such effects, therefore, remain unknown.

Future Directions in Academic Research

Exploration of Novel Synthetic Routes and Derivatization Strategies

The core structure of N-(4-fluorophenyl)-N'-hydroxy-guanidine presents a versatile platform for chemical modification. Future synthetic efforts will likely concentrate on creating diverse libraries of derivatives to probe structure-activity relationships (SAR) in greater detail.

A primary focus will be the development of more efficient and straightforward synthetic methodologies. For instance, researchers have successfully designed and optimized three-step synthetic routes for complex N-aryl-N'-(pyrimidin-2-yl)guanidines, including a derivative containing the 4-fluorophenyl moiety. nih.gov These findings serve as a crucial starting point for creating more streamlined syntheses of N-(4-fluorophenyl)-N'-hydroxy-guanidine itself and its derivatives, potentially improving yields and reducing the number of reaction steps. The exploration of novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, could also facilitate the rapid assembly of a wide array of analogs. researchgate.net

Derivatization strategies are expected to be systematically employed to modulate the physicochemical properties of the parent compound. Based on studies of other N-hydroxyguanidine derivatives, future work will likely involve altering the lipophilic/hydrophilic balance, as well as the electronic and steric properties of the molecule. nih.gov This can be achieved by introducing various substituents on the phenyl ring or by modifying the guanidine (B92328) and hydroxyguanidine functionalities. The goal of these modifications will be to enhance target affinity, selectivity, and pharmacokinetic profiles. For example, the synthesis of a series of N-alkyl-5-hydroxypyrimidinone carboxamides demonstrated that even minor changes, such as altering the length of an alkyl chain, can significantly impact biological activity, a principle that will undoubtedly be applied to the N-(4-fluorophenyl)-N'-hydroxy-guanidine scaffold. nih.gov

Advanced Computational Modeling for Mechanism Prediction and Optimization

The advancement of computational chemistry offers powerful tools to predict and understand the behavior of N-(4-fluorophenyl)-N'-hydroxy-guanidine at the molecular level. Future research will increasingly rely on in silico methods to guide experimental work, saving both time and resources.

Computational docking and molecular dynamics simulations will be instrumental in predicting the binding modes of N-(4-fluorophenyl)-N'-hydroxy-guanidine and its derivatives with various biological targets. Studies on the binding of N-alkyl-N'-hydroxyguanidines to nitric oxide synthase (NOS) have already demonstrated the power of crystallography and computational analysis in revealing unexpected binding orientations and providing deep mechanistic insights. nih.govacs.org Similar approaches will be applied to N-(4-fluorophenyl)-N'-hydroxy-guanidine to identify potential protein targets and to understand the key interactions that govern binding affinity and selectivity.

Furthermore, computational tools will be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives. jonuns.com In silico prediction of these pharmacokinetic and toxicological parameters is becoming a standard practice in modern drug discovery, allowing for the early-stage filtering of compounds with unfavorable profiles. nih.gov Techniques such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, which have been used to study the isomerism and electronic structure of related guanidine compounds, will be employed to understand the conformational preferences and reactivity of N-(4-fluorophenyl)-N'-hydroxy-guanidine. rsc.org

Expansion of Mechanistic Studies in Diverse Biological Systems

While the guanidine moiety is known to be a key pharmacophore in a variety of biologically active molecules, the specific mechanisms of action for N-(4-fluorophenyl)-N'-hydroxy-guanidine are not yet fully elucidated. A significant area of future research will be the expansion of mechanistic studies to a wider range of biological systems.

A particularly promising avenue of investigation is the role of this compound and its analogs as substrates or inhibitors of nitric oxide synthases (NOS). It has been shown that N-aryl N'-hydroxyguanidines can be efficiently oxidized by inducible NOS (NOS II) to produce nitric oxide (NO). nih.gov This finding suggests that N-(4-fluorophenyl)-N'-hydroxy-guanidine could act as a targeted NO donor, with the potential for therapeutic applications in diseases where localized NO production is beneficial. Further studies will be needed to determine the selectivity of this compound for different NOS isoforms and to explore its effects in various cellular and animal models of disease. The electrochemical properties of N'-hydroxyguanidine derivatives have been studied, providing a basis for understanding their oxidative behavior, which is crucial for their function as NO donors. nih.govcapes.gov.br

Beyond its interaction with NOS, the potential for N-(4-fluorophenyl)-N'-hydroxy-guanidine to modulate other signaling pathways will also be a key research focus. For instance, related guanidine derivatives have been investigated as antagonists of Toll-like receptor 4 (TLR4), which is implicated in inflammatory diseases. nih.gov Future studies will likely screen N-(4-fluorophenyl)-N'-hydroxy-guanidine and its derivatives for activity against a broad panel of biological targets to uncover new therapeutic opportunities.

Development of Highly Selective Research Tools and Probes

The development of highly selective chemical probes is essential for dissecting complex biological processes. N-(4-fluorophenyl)-N'-hydroxy-guanidine, with its reactive handles and potential for biological activity, represents a promising scaffold for the creation of such tools.

Future research will focus on the design and synthesis of photoaffinity probes derived from N-(4-fluorophenyl)-N'-hydroxy-guanidine. These probes, which can be covalently cross-linked to their biological targets upon photoactivation, are invaluable for identifying the specific proteins with which a compound interacts. The design of such probes often involves the incorporation of a photoreactive group and a tag for subsequent detection and isolation, a strategy that has been successfully applied to other classes of molecules. nih.govmdpi.com

Furthermore, the development of fluorescently labeled analogs of N-(4-fluorophenyl)-N'-hydroxy-guanidine will enable real-time imaging of its subcellular localization and dynamics within living cells. mdpi.com By attaching a fluorophore to the molecule, researchers can visualize its distribution and track its movement, providing critical information about its mechanism of action. The creation of selective antagonists or inhibitors based on the N-(4-fluorophenyl)-N'-hydroxy-guanidine scaffold will also be a priority. Through iterative cycles of design, synthesis, and biological testing, it will be possible to develop highly potent and selective molecules that can be used to probe the function of specific biological targets in vitro and in vivo. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Guanidine,N-(4-fluorophenyl)-N'-hydroxy- in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation reactions under inert atmospheres (e.g., nitrogen) using catalysts like tetrakis(triphenylphosphine)palladium(0) . For example, fluorophenyl derivatives can be synthesized via coupling reactions with boronic acids, followed by hydroxylamine derivatization. Purification often employs column chromatography, and yields (e.g., 73–89% for analogous compounds) depend on reaction optimization, including temperature control and stoichiometric ratios .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and hydrogen environments .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Melting Point Analysis : Compare observed values (e.g., 246–273°C for similar guanidines) with literature to assess purity .

Q. What safety protocols are critical when handling fluorophenyl-containing guanidines?

- Methodological Answer : Based on safety data sheets (SDS) for structurally related compounds:

- Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and fume hoods to avoid dermal/ocular exposure .

- Ventilation : Ensure local exhaust ventilation to minimize inhalation of dust/aerosols .

- Waste Disposal : Incinerate via licensed facilities to prevent environmental release .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software enables precise determination of bond lengths, angles, and stereochemistry . For example, SHELX refinement pipelines are robust for high-throughput phasing of small molecules, even with twinned or high-resolution data . Crystallization conditions (e.g., solvent choice, slow evaporation) must be optimized to obtain diffraction-quality crystals.

Q. What experimental approaches can evaluate the metabolic stability of the N-hydroxy group in biological systems?

- Methodological Answer :

- In Vitro Models : Incubate the compound with liver microsomes or recombinant cytochrome P450 enzymes to assess oxidative metabolism .

- Analytical Techniques : Use LC-MS/MS to detect metabolites like N-oxide derivatives, as demonstrated in studies on analogous guanidines .

- Enzymatic Assays : Monitor time-dependent degradation using spectrophotometric or fluorometric probes for enzyme activity .

Q. How should researchers address conflicting data on the compound’s reactivity or toxicity?

- Methodological Answer :

- Comparative Studies : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables causing discrepancies .

- Toxicological Reassessment : Conduct Ames tests or mammalian cell assays (e.g., micronucleus) to verify carcinogenicity claims, as SDS for similar compounds report conflicting hazard classifications .

- Computational Modeling : Use density functional theory (DFT) to predict reactive sites or toxicity endpoints, cross-referencing with empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.